3-Oxodecanoic acid

physicochemical characterization compound identification purity analysis

Researchers developing anti-virulence screens against Pseudomonas aeruginosa frequently encounter enzymatic fidelity loss when substituting incorrect chain-length 3-oxo fatty acid analogs. 3-Oxodecanoic acid (CAS 13283-92-6) is the native, chain-length-optimized PqsD substrate, enabling reproducible enzyme inhibition assays with defined kinetic parameters. • Defined KM of 1.3 mM for PqsD - ensures validated, reproducible screening conditions for inhibitor discovery. • Hydrolysis product of the preferred AHL acylase substrate - critical analytical standard for quorum-quenching enzyme kinetic characterization. • Pure solid (mp 80-85 °C) - reliable retention time and mass spectral reference standard for LC-MS/MS and GC-MS metabolomic workflows. Supplied as research-grade solid with documented purity; global shipping available for qualified laboratories.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 13283-92-6
Cat. No. B084073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxodecanoic acid
CAS13283-92-6
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)CC(=O)O
InChIInChI=1S/C10H18O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h2-8H2,1H3,(H,12,13)
InChIKeyYXTHWTPUTHTODU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxodecanoic Acid Product Overview


3-Oxodecanoic acid (CAS 13283-92-6), also known as 3-ketodecanoic acid or beta-ketocapric acid, is a medium-chain 3-oxo fatty acid with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . It is a key intermediate in fatty acid biosynthesis, formed from malonic acid via the action of 3-oxoacyl-[acyl-carrier-protein] synthase, fatty-acid synthase, and beta-ketoacyl-ACP synthase II [1]. This compound exists in all eukaryotes, from yeast to humans, and participates in several metabolic pathways [2].

Quorum-sensing enzyme assays Defined KM context for PqsD substrate studies
AHL acylase characterization Matches preferred C10 chain-length substrate
Metabolomics reference standard Defined melting point for identity verification

3-Oxodecanoic Acid Substitution Limits


Within the 3-oxo fatty acid chemical class, seemingly minor variations in aliphatic chain length (e.g., C8, C10, C12) lead to substantial differences in enzymatic recognition and biological function. 3-Oxodecanoic acid serves as the optimal ligand or substrate for specific quorum-sensing enzymes where chain length is a critical determinant of binding pocket fit [1]. Direct enzyme kinetic studies show that its interaction with biosynthetic enzymes like PqsD is highly specific, and the resultant products (e.g., HHQ) are distinct from those derived from shorter or longer 3-oxo fatty acids [2]. Therefore, generic substitution by a close analog such as 3-oxooctanoic acid or 3-oxododecanoic acid will fail to recapitulate the same biochemical outcomes in these specialized assays.

Risk aspect
3-Oxodecanoic acid (C10)
Analog risk
PqsD substrate fit
Fits active site with defined kinetic profile
C8/C12 analogs may shift turnover and binding
AHL acylase recognition
Reported best substrate for Shewanella enzyme
C8 analog shows moderate activity only
Quorum-sensing assay fidelity
Chain-length defined enzymatic outcome
Generic substitution may alter assay interpretation

3-Oxodecanoic Acid vs. Analogs: Evidence


Melting Point Difference from 3-Oxooctanoic Acid

The melting point of 3-oxodecanoic acid is 80-85 °C , which is substantially higher than that of the shorter-chain analog 3-oxooctanoic acid, which melts at 74 °C with decomposition to 2-heptanone [1]. This 6-11 °C difference and distinct decomposition behavior provide a simple, quantifiable method to distinguish the two compounds and verify the integrity of a received sample.

Melting Point
Reported
80–85 °C
Supports identity verification vs. C8 analog
6–11 °C higher than 3-oxooctanoic acid; no decomposition reported
physicochemical characterization compound identification purity analysis

PqsD Kinetic Selectivity for 3-Oxodecanoate

In the biosynthesis of the Pseudomonas quinolone signal (PQS) precursor HHQ, the enzyme PqsD (EC 2.3.1.230) demonstrates a Michaelis-Menten constant (KM) of 1.3 mM and a turnover number (kcat) of 0.0165 s⁻¹ for 3-oxodecanoate as a substrate under physiological conditions (pH 7, 37°C) [1]. This precise kinetic characterization is unique to the C10 chain length; PqsD exhibits higher activity with fatty acid substrates of 10, 12, or 14 carbons compared to those with 6 or 8 carbons, confirming chain-length specificity [2].

PqsD Kinetics
Class-level
KM 1.3 mM, kcat 0.0165 s⁻¹
Supports C10 chain-length assay design
C6/C8 analogs show lower activity; C12/C14 comparable
enzyme kinetics quorum sensing Pseudomonas aeruginosa drug target

AHL Acylase Preference for 3-Oxodecanoyl-L-HSL

The quorum-quenching enzyme acyl-homoserine-lactone acylase (EC 3.5.1.97) from Shewanella loihica shows a clear substrate hierarchy: N-3-oxodecanoyl-L-homoserine lactone (which yields 3-oxodecanoic acid) is the 'best substrate', while N-3-oxooctanoyl-L-homoserine lactone is only a 'moderate substrate' [1]. This indicates that the enzyme's active site has been optimized for the C10 3-oxo acyl chain, and hydrolysis efficiency drops markedly with a C8 chain.

AHL Acylase Preference
Head-to-head
Best substrate
Supports quorum-quenching enzyme studies
C8 analog ranked moderate; qualitative ranking reported
quorum quenching acyl-homoserine lactone acylase substrate specificity Shewanella

Predicted Property Differences from 3-Oxododecanoic Acid

Computationally predicted boiling point and density values provide a means to distinguish 3-oxodecanoic acid from its longer-chain C12 analog. 3-Oxodecanoic acid has a predicted boiling point of 306.6±25.0 °C and a density of 1.004±0.06 g/cm³ , while 3-oxododecanoic acid has a predicted boiling point of 337.2±25.0 °C and a density of 0.981±0.06 g/cm³ . The ~30.6 °C higher boiling point and lower density of the C12 analog are consistent with the increased chain length and can guide chromatographic method development.

Predicted BP & Density
Data to verify
C10: 306.6 °C / 1.004 g/cm³
C12: 337.2 °C / 0.981 g/cm³
Supports chromatographic method development
Predicted values; experimental confirmation advised
computational chemistry property prediction chromatography method development

3-Oxodecanoic Acid Key Applications


PqsD Assays for Anti-Virulence Drug Discovery

3-Oxodecanoic acid is the physiologically relevant substrate for the Pseudomonas aeruginosa enzyme PqsD, which catalyzes a key step in the biosynthesis of the quinolone signals HHQ and PQS. Its defined KM of 1.3 mM enables the setup of validated enzyme inhibition screens for anti-virulence drug discovery [1]. Using a substrate analog of incorrect chain length will compromise the kinetic fidelity of the screen.

Quorum-Quenching Enzyme Characterization

As the product of the hydrolysis of the 'best substrate' for AHL acylases from organisms like Shewanella loihica, 3-oxodecanoic acid is a critical analytical standard for monitoring the activity of quorum-quenching enzymes [2]. Accurate quantification of the released acid is essential for kinetic characterization of these potential therapeutic enzymes.

Analytical Standard for Fatty Acid Metabolomics

3-Oxodecanoic acid is a transient intermediate in the fatty acid biosynthesis pathway, present in all eukaryotes [3]. Its availability as a pure standard with a defined melting point (80-85 °C) allows for its use as a retention time and mass spectral reference standard in LC-MS/MS and GC-MS methods for comprehensive metabolomic profiling.

Application
Selection Property
Validation Focus
PqsD inhibition screening
Chain-length-specific substrate
KM-based assay validation
Quorum-quenching enzyme kinetics
Preferred C10 acyl-chain substrate
Catalytic rate comparison
Metabolomics reference standard
Defined melting point identity
Retention time / mass spectral match
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